6-Chloro-2-benzoxazolinone is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several publications, utilizing different methods like condensation reactions and cyclization processes []. Researchers often characterize the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
Some studies have investigated the potential of 6-chloro-2-benzoxazolinone as a corrosion inhibitor for metals. The research suggests that it can offer some degree of protection against corrosion in various environments [, ]. However, further studies are needed to fully understand the mechanisms involved and optimize its effectiveness for specific applications.
6-Chloro-2-benzoxazolinone is a chemical compound with the molecular formula and a molecular weight of 169.56 g/mol. It appears as a white to light yellow or light orange powder or crystal, with a melting point ranging from 193.0 to 197.0 °C. The compound is known for its high purity, typically exceeding 98% as determined by gas chromatography .
This compound is classified as a benzoxazolinone derivative, which includes a chloro substituent at the sixth position of the benzoxazolinone ring. It is recognized for its diverse applications in agriculture and organic synthesis.
6-Chloro-2-benzoxazolinone exhibits a broad spectrum of biological activity, making it a valuable precursor in the synthesis of herbicides, insecticides, and fungicides. Its biological effects include:
The synthesis of 6-Chloro-2-benzoxazolinone can be achieved through several methods:
6-Chloro-2-benzoxazolinone has several applications across different fields:
Studies have examined the interactions of 6-Chloro-2-benzoxazolinone with various biological systems:
Several compounds share structural similarities with 6-Chloro-2-benzoxazolinone. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Benzoxazolinone | Similar core structure | Lacks chlorine substitution |
6-Methyl-2-benzoxazolinone | Similar core structure | Methyl group instead of chlorine |
7-Chloro-2-benzoxazolinone | Similar core structure | Different chlorine position |
What sets 6-Chloro-2-benzoxazolinone apart is its specific chlorination at the sixth position, which significantly enhances its biological activity compared to other benzoxazolinones. This unique substitution pattern contributes to its effectiveness as an agricultural chemical and influences its reactivity in organic synthesis.
The discovery of 6-chloro-2-benzoxazolinone is intertwined with advancements in heterocyclic chemistry during the mid-20th century. Early synthetic routes relied on classical methods such as the Hofmann rearrangement of salicylamide derivatives. For instance, the continuous-flow Hofmann rearrangement using trichloroisocyanuric acid (TCCA) emerged as a pivotal innovation, enabling large-scale production with yields exceeding 95%. This method optimized reaction conditions to prevent solid accumulation, facilitating the synthesis of hundreds of grams per day.
Historically, benzoxazolinones were recognized for their role as phytoanticipins—natural defense compounds in plants like maize and wheat. The chlorinated variant, 6-chloro-2-benzoxazolinone, gained prominence in the 1980s as a precursor to fenoxaprop-p-ethyl (FE), a widely used herbicide. Its commercial viability was further solidified by its stability under diverse environmental conditions and compatibility with industrial synthetic protocols.
The compound’s structure comprises a benzoxazole ring system with a chlorine substituent at the 6th position and a ketone group at the 2nd position (Figure 1). Key spectroscopic data include:
Property | Value | Source |
---|---|---|
Molecular Weight | 169.57 g/mol | |
Melting Point | 195°C | |
Dipole Moment | 3.08 D | |
Solubility | Insoluble in water; soluble in DMSO, DMF |
6-Chloro-2-benzoxazolinone participates in diverse reactions:
As a precursor to fenoxaprop-p-ethyl, 6-chloro-2-benzoxazolinone plays a vital role in weed management. Its metabolic pathway in soil involves hydrolysis to fenoxaprop acid (FA), followed by microbial degradation to non-toxic metabolites. Recent studies highlight its low environmental persistence (half-life: 12–48 hours in aerobic soils), making it a sustainable alternative to traditional herbicides.
The compound’s bioisosteric properties—mimicking catechol moieties—have spurred interest in drug discovery:
The synthesis of 6-chloro-2-benzoxazolinone (CDHB) primarily involves cyclization reactions of substituted phenolic precursors. A common method employs 2-amino-5-chlorophenol (2A5CP) and urea under acidic conditions. For instance, heating 2A5CP with 60% sulfuric acid facilitates ring closure to yield CDHB [4]. Alternative pathways include the Hofmann rearrangement of 5-chlorosalicylamide using trichloroisocyanuric acid (TCICA) in continuous-flow systems, which enhances reaction efficiency and scalability [3]. This method avoids traditional Curtius rearrangements and achieves yields exceeding 85% under optimized flow rates (0.5 mL/min) and temperatures (80°C) [3].
Functionalization strategies often target the 3-position nitrogen due to its tautomeric keto-enol equilibrium. For example, acylation at the 6-position is achieved using AlCl3·DMF complexes or polyphosphoric acid (PPA), with AlCl3·DMF demonstrating superior regioselectivity (yielding 92% 6-acyl derivatives vs. 78% with PPA) [4]. Electrophilic aromatic substitution reactions, such as nitration or halogenation, introduce substituents at the 5-position. Chlorination via Vilsmeier reagent (DMF·POCl3) converts salicylic acid derivatives into 5-chloro-2-benzoxazolinone with 95% purity [4].
Table 1: Comparison of CDHB Synthesis Methods
Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |
---|---|---|---|---|
Acidic Cyclization | 2A5CP + Urea | 60% H2SO4, 160°C | 88 | [4] |
Hofmann Rearrangement | 5-Chlorosalicylamide + TCICA | Continuous-flow, 80°C | 85 | [3] |
Vilsmeier Chlorination | 5-Chlorosalicylic Acid | DMF·POCl3, 120°C | 95 | [4] |
Phosphorus ylides, generated from triphenylphosphine and alkyl halides, enable the synthesis of α,β-unsaturated ketones via Wittig reactions. While direct applications to CDHB are not extensively documented, analogous systems suggest potential pathways. For instance, reacting CDHB’s enolizable 3-position with ylides could yield alkenyl derivatives. A proposed mechanism involves deprotonation of CDHB’s NH group using NaH, followed by ylide addition to form conjugated systems. Computational studies indicate that electron-withdrawing chloro groups at the 6-position enhance electrophilicity, favoring ylide attack at the 3-position [4]. Experimental validation is required to optimize solvent systems (e.g., THF vs. DMF) and stoichiometric ratios.
Halogenation of CDHB typically targets the 5-position. Electrophilic substitution using Cl2 in acetic acid introduces chlorine, yielding 5,6-dichloro-2-benzoxazolinone, a precursor for agrochemicals [1]. Sulfonation, though less explored, can be achieved via sulfonic acid chlorides. For example, treating CDHB with chlorosulfonic acid at 0°C produces 6-chloro-5-sulfo-2-benzoxazolinone, which exhibits enhanced water solubility for pharmaceutical formulations [4].
Table 2: Halogenated and Sulfonated Derivatives
Derivative | Reagent | Conditions | Application |
---|---|---|---|
5,6-Dichloro-2-BOA | Cl2 in AcOH | 25°C, 12 h | Herbicide Intermediate |
5-Sulfo-6-Chloro-2-BOA | ClSO3H | 0°C, 4 h | Water-Soluble Prodrugs |
Reaction optimization focuses on temperature, catalysis, and solvent selection. The Hofmann rearrangement benefits from continuous-flow systems, reducing side reactions like over-oxidation [3]. For acylation, AlCl3·DMF outperforms PPA due to stronger Lewis acidity, enabling shorter reaction times (2 h vs. 6 h) and higher regioselectivity [4]. Kinetic studies reveal that CDHB hydrolysis by CbaA hydrolase follows Michaelis-Menten kinetics, with K~m~ = 0.29 mM and k~cat~ = 8,500 s⁻¹ at pH 9.0 [1]. Metal ions (Mg²⁺, Ni²⁺) enhance enzymatic activity by 40%, suggesting biocatalytic routes for large-scale production [1].
Table 3: Optimized Conditions for Key Reactions
Reaction | Optimal Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Acylation | AlCl3·DMF | 120 | 2 | 92 |
Enzymatic Hydrolysis | CbaA + Mg²⁺ | 55 | 1 | 95 |
Continuous-Flow Synthesis | TCICA | 80 | 0.5* | 85 |
*Flow rate in mL/min
Irritant